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molecular formula C12H12N2O B8517630 3-methyl-N-phenyl-1H-pyrrole-2-carboxamide

3-methyl-N-phenyl-1H-pyrrole-2-carboxamide

Cat. No. B8517630
M. Wt: 200.24 g/mol
InChI Key: JCETTYIXCZLFLC-UHFFFAOYSA-N
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Patent
US09340547B2

Procedure details

Prepared following the experimental method described in preparation 1a starting from 1.38 g (11.3 mmol) of 3-methyl-1H-pyrrole-2-carboxylic acid and 1.13 g (12.13 mmol) of aniline. After purification by flash chromatography (0-40% AcOEt in hexane), 1.08 g (49% yield) of the title compound were obtained as a white solid.
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([OH:9])=O.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]

Inputs

Step One
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
CC1=C(NC=C1)C(=O)O
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography (0-40% AcOEt in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NC=C1)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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